molecular formula C16H26N2O2S2 B2558236 N-((1-cyclopentylpiperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide CAS No. 953259-88-6

N-((1-cyclopentylpiperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide

Cat. No. B2558236
CAS RN: 953259-88-6
M. Wt: 342.52
InChI Key: AQWFHDJZHMCKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-cyclopentylpiperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 can increase the levels of GABA in the brain, which has potential therapeutic applications in the treatment of various neurological disorders.

Scientific Research Applications

COX-2 Inhibition

A study by Penning et al. (1997) highlights the synthesis and biological evaluation of sulfonamide-containing derivatives for inhibiting cyclooxygenase-2 (COX-2). This research is pivotal in understanding the role of such compounds in managing conditions like arthritis.

Antiviral Activity

Chen et al. (2010) synthesized new sulfonamide derivatives, demonstrating their potential antiviral activities, particularly against the tobacco mosaic virus. This showcases the compound's relevance in antiviral research.

Heterocycle Formation

Research by Tornus et al. (1995) explores the reactions of N-sulfonylalkylamines with ynamines, leading to the formation of various heterocycles. This study provides insight into the compound's utility in creating novel chemical structures.

Broad Specificity Antibodies Development

Adrián et al. (2009) developed antibodies for detecting a range of sulfonamide antibiotics. This has significant implications for ensuring food safety and monitoring antibiotic use.

Electrochemical Detection

Msagati and Ngila (2002) demonstrated the use of poly(3-methylthiophene) electrodes for the detection of sulfonamide compounds, suggesting applications in veterinary and other sectors (Msagati & Ngila, 2002).

Gas Chromatography Analysis

The work by Chiavarino et al. (1998) on analyzing sulfonamides using gas chromatography highlights the importance of this compound in developing advanced analytical techniques.

Inhibition of Tumor-Associated Isozyme

A study by Ilies et al. (2003) showcases the inhibition of the tumor-associated isozyme CA IX by halogenated sulfonamides, underscoring potential applications in cancer research.

Biosynthesis Investigation

Hu et al.'s research in 2019 on the biosynthesis of sulfonamide antibiotics provides a deeper understanding of its natural occurrence and potential for drug development (Hu, Awakawa, Ma & Abe, 2019).

Novel Synthesis Methods

Rozentsveig et al. (2013) developed new methods for synthesizing N-(Imidazo[1,2-a]pyridin-3-yl) and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, highlighting the versatility of sulfonamides in creating diverse chemical structures (Rozentsveig et al., 2013).

Application in Chemotherapy

A paper by Pawar, Pansare & Shinde (2018) discusses the synthesis of thiophene-2-sulfonamide derivatives as antiproliferative agents, indicating its potential in cancer treatment.

properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S2/c1-13-6-7-16(21-13)22(19,20)17-12-14-8-10-18(11-9-14)15-4-2-3-5-15/h6-7,14-15,17H,2-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWFHDJZHMCKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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